3-amino-N-(4-bromophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
CAS No.: 445268-84-8
Cat. No.: VC21493959
Molecular Formula: C20H20BrN3OS
Molecular Weight: 430.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 445268-84-8 |
|---|---|
| Molecular Formula | C20H20BrN3OS |
| Molecular Weight | 430.4g/mol |
| IUPAC Name | 3-amino-N-(4-bromophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
| Standard InChI | InChI=1S/C20H20BrN3OS/c1-2-11-3-8-16-12(9-11)10-15-17(22)18(26-20(15)24-16)19(25)23-14-6-4-13(21)5-7-14/h4-7,10-11H,2-3,8-9,22H2,1H3,(H,23,25) |
| Standard InChI Key | RDAVFDHCERQHOU-UHFFFAOYSA-N |
| SMILES | CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC=C(C=C4)Br)N |
| Canonical SMILES | CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC=C(C=C4)Br)N |
Introduction
Chemical Identity and Physical Properties
3-amino-N-(4-bromophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a heterocyclic organic compound that integrates a quinoline core with a thieno ring system, enhancing its pharmacological potential. The compound's molecular architecture features several functional groups that contribute to its biological activity profile, including an amino group, a carboxamide linkage, and a bromophenyl moiety.
The basic physical and chemical properties of the compound are summarized in Table 1:
| Property | Value |
|---|---|
| CAS Registry Number | 445268-84-8 |
| Molecular Formula | C20H20BrN3OS |
| Molecular Weight | 430.4 g/mol |
| IUPAC Name | 3-amino-N-(4-bromophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
| PubChem CID | 4147446 |
| Standard InChI | InChI=1S/C20H20BrN3OS/c1-2-11-3-8-16-12(9-11)10-15-17(22)18(26-20(15)24-16)19(25)23-14-6-4-13(21)5-7-14/h4-7,10-11H,2-3,8-9,22H2,1H3,(H,23,25) |
| Standard InChIKey | RDAVFDHCERQHOU-UHFFFAOYSA-N |
| SMILES | CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC=C(C=C4)Br)N |
The compound's structural framework consists of a tetrahydroquinoline system fused with a thiophene ring, creating the thieno[2,3-b]quinoline core structure. This bicyclic system is further functionalized with an amino group at the 3-position, a carboxamide group at the 2-position linked to a 4-bromophenyl moiety, and an ethyl substituent at position 6 of the quinoline ring .
Structural Characteristics and Conformational Analysis
The three-dimensional structure of 3-amino-N-(4-bromophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is characterized by a relatively planar thieno[2,3-b]quinoline core with specific substituents that influence its spatial orientation and intermolecular interactions. The planar nature of the core structure facilitates potential intercalation with biological macromolecules such as DNA or protein binding pockets.
The compound features several important structural elements:
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A partially saturated quinoline system (5,6,7,8-tetrahydroquinoline)
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A fused thiophene ring forming the thieno[2,3-b]quinoline skeleton
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An amino group at position 3, which serves as a potential hydrogen bond donor
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A carboxamide linkage at position 2, connecting to the 4-bromophenyl moiety
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An ethyl substituent at position 6, enhancing lipophilicity
These structural elements contribute to the compound's ability to engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for its biological activity and binding affinity to potential molecular targets.
Synthesis and Production Methods
The synthesis of 3-amino-N-(4-bromophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide typically involves multi-step organic reactions that include cyclization and functional group modifications. The synthetic pathway generally begins with appropriately substituted quinoline derivatives that undergo further transformations to incorporate the thiophene ring and the necessary functional groups.
General Synthetic Approach
A typical synthetic route may involve the following key steps:
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Preparation of a suitable tetrahydroquinoline derivative with an ethyl substituent at position 6
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Formation of the thieno ring through cyclization reactions
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Introduction of the amino group at position 3
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Incorporation of the carboxamide linkage with the 4-bromophenyl moiety
In industrial contexts, continuous flow synthesis methodologies may be employed to enhance reaction efficiency, improve safety, and maintain better control over reaction conditions. Automated reactors can facilitate consistent quality and production efficiency. The use of modern synthetic approaches, including microwave-assisted synthesis or solid-phase techniques, may further optimize the production process.
Alternative Synthetic Methods
Alternative synthetic strategies for thienoquinoline derivatives have been documented in the literature. For instance, one approach involves the reaction of N-aryl-2-chloroacetamides with base to form intermediates that subsequently undergo cyclization to form the thieno ring system. While this method has been described for related compounds, it may require modifications for the specific synthesis of 3-amino-N-(4-bromophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide .
The synthesis of related compounds like 3-amino-4-furan-2-yl-5,6,7,8-tetrahydro-thieno[2,3-b]quinoline-2-carboxylic acid derivatives has been reported, suggesting potential synthetic pathways that could be adapted for this specific compound .
Structure-Activity Relationships and Comparative Analysis
Understanding the structure-activity relationships (SAR) of 3-amino-N-(4-bromophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide and related compounds provides valuable insights into the molecular features that contribute to their biological activities. Such analysis can guide the design of more effective derivatives with enhanced therapeutic potential.
Comparison with Related Compounds
Several related compounds with structural similarities to 3-amino-N-(4-bromophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide have been reported in the literature. These include:
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3-amino-N-(4-bromo-2-methylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (CAS: 445268-90-6): Contains an additional methyl group at the 2-position of the bromophenyl ring
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3-amino-N-(3-bromophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (CAS: 445268-93-9): Contains the bromine atom at the 3-position of the phenyl ring
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(3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-bromophenyl)methanone (CAS: 445269-21-6): Contains a ketone linkage instead of the carboxamide group
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3-amino-6-ethyl-N-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (CAS: 445269-08-9): Contains a methoxy group instead of bromine on the phenyl ring
Comparative analysis of these compounds can provide insights into how structural modifications affect biological activity, solubility, and other pharmacological properties.
Key Structural Features Affecting Activity
Several structural features of the thienoquinoline scaffold appear to be critical for biological activity:
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The amino group at position 3: Likely serves as a hydrogen bond donor in interactions with biological targets
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The carboxamide linkage: Provides flexibility and additional hydrogen bonding capability
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The halogen substituent (bromine): May enhance binding affinity through halogen bonding and increased lipophilicity
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The partially saturated quinoline system: Provides conformational flexibility compared to fully aromatic systems
Changes in these key structural elements can significantly alter the compound's biological profile. For instance, altering the position of the bromine atom from the 4-position to the 3-position on the phenyl ring, or replacing it with other substituents like methoxy groups, can influence binding selectivity and potency.
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